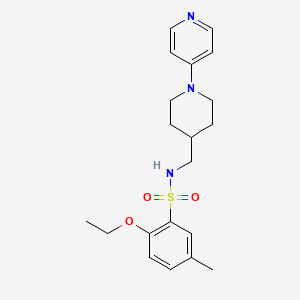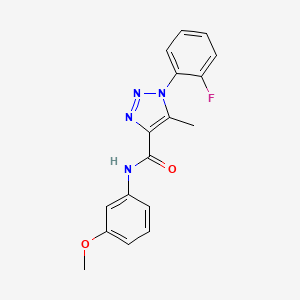
2-(1-甲基-1H-咪唑-2-基)氧杂-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine” is a chemical compound with the CAS Number: 1849861-71-7 . It has a molecular weight of 181.24 . The compound is stored at room temperature and has a physical form of oil .
Physical and Chemical Properties Analysis
“2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine” is an oil-like substance stored at room temperature . It has a molecular weight of 181.24 .科学研究应用
超分子结构与合成
超分子组装与氢键相互作用
Lionel Cheruzel 等人(2005 年)的研究探索了类似于 2-(1-甲基-1H-咪唑-2-基)氧杂环-4-胺与硼酸的自组装,形成独特的超分子结构。该结构具有咪唑-硼酸螺旋和一维通道,由 pi-pi 堆积和独特的硼酸模板化的氢键相互作用稳定 (Cheruzel, Mashuta, & Buchanan, 2005)。
杂环杂化物与抗癌应用
苯并咪唑稠合-1,4-氧杂环戊烯合成
Almansour 等人(2016 年)合成了一系列苯并咪唑连接的氧杂环戊烯杂环杂化物。这些化合物显示出在抗癌活性中的潜在应用,突出了类似咪唑基化合物在药物化学中的作用 (Almansour 等人,2016)。
分析化学与光谱学
N-甲基化衍生物的质谱分析
通过质谱分析实现了类似化合物的两种 N-甲基化衍生物之间的分析区分,展示了该化合物在分析化学和制造工艺中的相关性 (Cardaciotto 等人,1987)。
高能材料和气体发生剂
富氮气体发生剂
Srinivas、Ghule 和 Muralidharan(2014 年)的一项研究制备了咪唑和三唑基分子,用于它们在富氮气体发生剂中的潜在应用。对这些化合物的密度、形成热和爆炸特性进行了评估,证明了该化合物在高能材料研究中的潜力 (Srinivas, Ghule, & Muralidharan, 2014)。
缓蚀
碳钢缓蚀
对结构相似的化合物 1-(2-乙基氨基)-2-甲基咪唑啉的研究评估了其在酸性介质中作为缓蚀剂的效率。本研究提供了对该化合物在保护工业材料中的应用的见解 (Cruz 等人,2004)。
安全和危害
作用机制
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
生化分析
Biochemical Properties
2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity. For instance, it can act as a ligand for metalloenzymes, thereby affecting their catalytic functions. Additionally, 2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine can interact with proteins through non-covalent interactions, potentially altering their conformation and activity .
Cellular Effects
The effects of 2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Furthermore, 2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine can affect the transcription of specific genes by interacting with transcription factors or altering chromatin structure . These interactions can lead to changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, 2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor for certain enzymes by mimicking the substrate’s structure. Additionally, 2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine can influence gene expression by binding to DNA or interacting with transcriptional machinery . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature . Long-term exposure to 2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine can lead to sustained changes in cellular function, such as altered gene expression profiles and metabolic shifts .
Dosage Effects in Animal Models
The effects of 2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as cellular toxicity or organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities . The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of metabolites in pathways such as glycolysis and the citric acid cycle .
Transport and Distribution
The transport and distribution of 2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by solute carrier proteins or bind to intracellular proteins that facilitate its distribution to specific cellular compartments . These interactions are essential for understanding the compound’s bioavailability and localization within the body.
Subcellular Localization
The subcellular localization of 2-(1-methyl-1H-imidazol-2-yl)oxan-4-amine can influence its activity and function. It may be directed to specific organelles, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . The localization of the compound within these compartments can affect its interactions with biomolecules and its overall biochemical impact.
属性
IUPAC Name |
2-(1-methylimidazol-2-yl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-4-3-11-9(12)8-6-7(10)2-5-13-8/h3-4,7-8H,2,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFBHNLGVKEULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CC(CCO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2716194.png)
![4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2716195.png)
![[(1R,2R)-2-ethylcyclopropyl]methanamine hydrochloride](/img/structure/B2716196.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2716197.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716198.png)
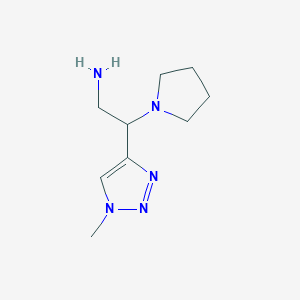
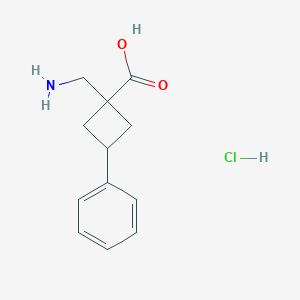
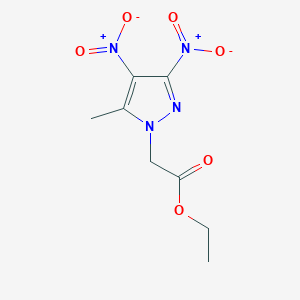
![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2716204.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2716205.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2716206.png)

